![molecular formula C16H22N2O B125241 (1R,2R,5R)-2,6,6-三甲基-3-(吡啶-3-基甲基亚胺)双环[3.1.1]庚烷-2-醇 CAS No. 918625-33-9](/img/structure/B125241.png)
(1R,2R,5R)-2,6,6-三甲基-3-(吡啶-3-基甲基亚胺)双环[3.1.1]庚烷-2-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol, commonly referred to as (R,R,R)-TMP, is a bicyclic organic compound that has been studied extensively in recent years. It has been found to have a wide range of applications in the fields of scientific research, including biochemistry, physiology, and drug design.
科学研究应用
医药和制药行业中的混合催化剂
与感兴趣的化学结构密切相关的吡喃吡嘧啶核对于药物和制药应用具有重要意义,因为它具有生物利用度和广泛的合成效用。最近的研究强调了混合催化剂的重要性,包括有机催化剂、金属催化剂和绿色溶剂,在合成吡喃吡嘧啶支架时。这些催化剂通过提供多样化的合成途径促进了引物分子的开发,突显了它们在药物合成和药物化学中的潜力(Parmar, Vala, & Patel, 2023)。
在腐蚀抑制中的重要性
与感兴趣的化合物具有结构相似性的喹啉衍生物已被广泛研究其抗腐蚀性能。这些衍生物与金属表面形成稳定的螯合络合物,突显了该化合物在腐蚀抑制中的潜在应用。这一研究领域强调了这些化学结构在延长各种工业应用中金属寿命方面的重要性(Verma, Quraishi, & Ebenso, 2020)。
制药研究和药物开发
与问题中的化合物类似的双环[2.2.1]庚烷结构基团已经引起了制药研究的关注。这些化合物作为研究结构活性关系的测试分子,表明了(1R,2R,5R)-2,6,6-三甲基-3-(吡啶-3-基甲基亚胺)双环[3.1.1]庚烷-2-醇在药物开发和药物研究中的潜力(Buchbauer & Pauzenberger, 1991)。
催化和有机合成
具有吡啶基团的化合物,类似于感兴趣的化学结构,在催化和有机合成中展示了显著的效用。它们在形成金属络合物和促进不对称合成中的作用突显了它们在开发用于构建复杂分子的新型合成策略中的潜力(Li et al., 2019)。
抗病毒和抗微生物应用
吡啶衍生物的抗病毒和抗微生物活性突显了问题中化合物的潜在治疗应用。这些衍生物已经显示出对一系列病毒的有效性,表明了该化合物在设计新的抗病毒药物和对抗传染病方面的相关性(Alizadeh & Ebrahimzadeh, 2021)。
作用机制
Mode of Action
The mode of action generally describes a series of key events that take place at the cellular or molecular level after a living organism is exposed to a substance . These events can lead to functional or anatomical changes in the cells . .
Biochemical Pathways
The specific biochemical pathways affected by FT-0674196 are currently unknown. Biochemical pathways generally involve a series of chemical reactions occurring within a cell, and in a pathway, the product of one reaction often serves as the substrate for the next . .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development and involves understanding how the body affects a specific drug after administration .
生化分析
Biochemical Properties
FT-0674196 plays a crucial role in biochemical reactions due to its interaction with specific enzymes, proteins, and other biomolecules. The compound’s structure allows it to bind to certain enzymes, influencing their activity. For instance, FT-0674196 has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body . This interaction can lead to either the activation or inhibition of these enzymes, depending on the specific context and conditions.
Cellular Effects
FT-0674196 has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, FT-0674196 has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, the compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of FT-0674196 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Furthermore, FT-0674196 can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of FT-0674196 can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that FT-0674196 can have sustained effects on cellular function, including prolonged enzyme inhibition or activation and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of FT-0674196 vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, the effects become more pronounced, including significant enzyme inhibition or activation and changes in cellular metabolism . High doses of FT-0674196 can lead to toxic or adverse effects, such as cellular damage or organ toxicity, highlighting the importance of careful dosage management in experimental settings.
Metabolic Pathways
FT-0674196 is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily by cytochrome P450 enzymes, which convert it into different metabolites . These metabolites can further participate in other biochemical reactions, affecting metabolic flux and metabolite levels in the body. The interaction of FT-0674196 with these enzymes can also influence the metabolism of other substances, leading to potential drug-drug interactions.
属性
IUPAC Name |
(1R,2R,5R)-2,6,6-trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-15(2)12-7-13(15)16(3,19)14(8-12)18-10-11-5-4-6-17-9-11/h4-6,9,12-13,19H,7-8,10H2,1-3H3/t12-,13-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPZHVGWFTXKIG-XJKCOSOUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(C(=NCC3=CN=CC=C3)C2)(C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]2C[C@@H](C2(C)C)CC1=NCC3=CN=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451388 |
Source


|
| Record name | FT-0674196 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918625-33-9 |
Source


|
| Record name | FT-0674196 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


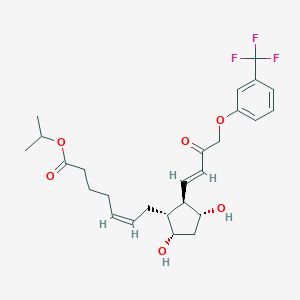

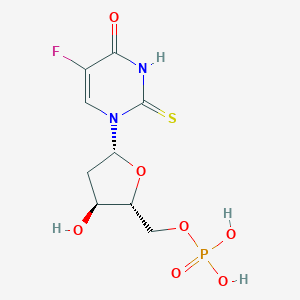

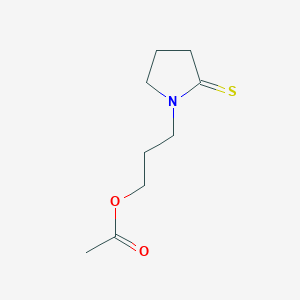


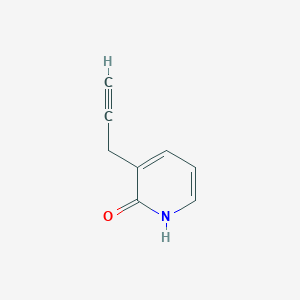
![(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B125181.png)
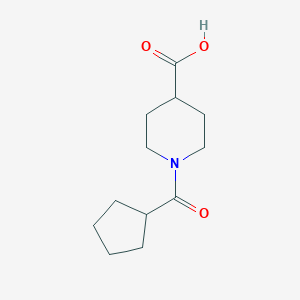
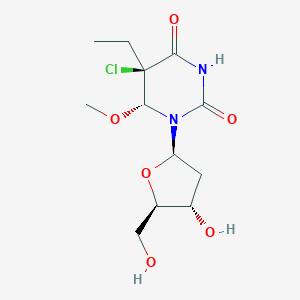
![4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid](/img/structure/B125196.png)
